molecular formula C7H4F5NOS2 B2954520 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione CAS No. 1394319-60-8

6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Cat. No.: B2954520
CAS No.: 1394319-60-8
M. Wt: 277.23
InChI Key: GSNWPGIYCKNVOH-UHFFFAOYSA-N
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Description

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a heterocyclic compound featuring a benzooxazole backbone substituted with a pentafluorosulfanyl (-SF₅) group at the 6-position and a thione (-C=S) moiety at the 2-position. This compound has gained attention in medicinal chemistry and catalysis due to its unique reactivity and selectivity, particularly as an S-nucleophile in asymmetric synthesis and as a covalent inhibitor of the immunoproteasome β5i subunit .

Properties

IUPAC Name

6-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNWPGIYCKNVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The introduction of the pentafluorosulfanyl group can be accomplished using pentafluorosulfanyl chloride (SF5Cl) under specific conditions. Finally, the thione group is introduced by treating the intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity to biological targets. The thione group can participate in redox reactions, influencing the compound’s reactivity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo-Fused Heterocyclic Thiones

Benzimidazole Derivatives
  • 1-Alkyl-3-methacryloyl (Acryloyl)-benzimidazolone (Thione): Synthesized via alkylation of 2(3H)-benzimidazolone (thione) followed by acylation (Scheme 1, ). These compounds are primarily studied for their polymerizable methacryloyl groups, contrasting with the catalytic and medicinal applications of the target compound.
  • Benzo[d]imidazole-2(3H)-thiones: Evaluated as immunoproteasome inhibitors but showed lower selectivity compared to benzo[d]oxazole-2(3H)-thiones due to differences in electronic interactions with the β5i subunit’s Cys48 residue .
Benzothiazole and Benzoxazole Derivatives
  • Benzo[d]thiazole-2(3H)-thione: Exhibits comparable S-nucleophilicity but reduced enantioselectivity in catalytic asymmetric rearrangements (e.g., 44.8 kJ mol⁻¹ hydrogen bond energy in crystal packing vs. higher selectivity for benzo[d]oxazole derivatives) .

Oxadiazole and Thiadiazole Thiones

1,3,4-Oxadiazole-2(3H)-thiones
  • 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (3): Synthesized via ring closure reactions (). These compounds are antimicrobial agents but lack the benzo-fused aromatic system, reducing π-π stacking interactions critical for target binding .
  • 5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thiones: Mannich reaction derivatives with cytotoxic properties; their non-fused structures limit resonance stabilization compared to benzooxazole-thiones .
1,3,4-Thiadiazole-2(3H)-thiones
  • Used in antiviral and antibacterial agents but exhibit lower enantioselectivity in catalytic applications due to weaker S⋅⋅⋅O intramolecular interactions (e.g., 3jm in : 72% yield vs. 92% for benzo[d]oxazole-thione derivatives) .

Substituent Effects: Pentafluorosulfanyl vs. Other Groups

  • Electron-Withdrawing Effects: The -SF₅ group in the target compound enhances electrophilicity at the thione sulfur, facilitating nucleophilic substitutions (e.g., S-alkylation in ). This contrasts with -OCH₃ or -Cl substituents, which prioritize hydrogen bonding over covalent interactions .

Comparative Data Table

Compound Class Key Substituents Synthesis Method Biological/Catalytic Activity Key Reference
Benzo[d]oxazole-2(3H)-thione 6-SF₅ Nucleophilic substitution β5i inhibition (IC₅₀: 0.8 µM)
Benzo[d]thiazole-2(3H)-thione 6-H Solventless cyclization Lower enantioselectivity (72% ee)
1,3,4-Oxadiazole-2(3H)-thione 5-(3,4-Dichlorophenyl) Mannich reaction Cytotoxic (IC₅₀: 12 µM)
6-Chloro-3-phenyl-benzoxazine 6-Cl, 3-Ph Multi-step alkylation High lipophilicity (logP: 4.09)

Biological Activity

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings, structure-activity relationships (SAR), and case studies related to the biological efficacy of this compound.

  • Chemical Formula : C7H4F5NOS2C_7H_4F_5NOS_2
  • CAS Number : 1394319-60-8
  • Molecular Structure : The compound features a benzoxazole ring substituted with a pentafluorosulfanyl group, which significantly influences its biological properties.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole family exhibit varying degrees of antimicrobial activity. The specific activity of this compound has been evaluated alongside other derivatives.

Antibacterial Activity

In a study assessing antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria, it was found that:

  • The compound showed selective activity against certain Gram-positive bacteria, similar to other benzoxazole derivatives.
  • Minimal Inhibitory Concentrations (MICs) were determined for several compounds, with some exhibiting significant antibacterial effects against Bacillus subtilis but limited activity against Escherichia coli .

Antifungal Activity

The antifungal potential of this compound was particularly noteworthy:

  • Case Study : A series of derivatives were tested against eight agricultural phytopathogenic fungi. The compound demonstrated promising antifungal activity with IC50 values indicating effective inhibition of mycelial growth .
CompoundPathogenIC50 (μg/mL)
This compoundFusarium solani15.98
This compoundBotrytis cinerea28.5

Structure-Activity Relationship (SAR)

The SAR analysis indicated that the presence of electron-withdrawing groups, such as fluorine atoms, enhances biological activity. For instance:

  • Compounds with fluorinated phenyl rings showed improved antifungal properties compared to their non-fluorinated counterparts .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in fungal metabolism:

  • The compound was docked into the lipid transfer protein sec14p from Saccharomyces cerevisiae, revealing favorable binding interactions that correlate with its observed antifungal activity .

Toxicity Studies

While many benzoxazole derivatives exhibit cytotoxic effects on cancer cells, studies indicate that this compound may also possess selective toxicity:

  • Preliminary assessments suggest lower toxicity towards normal cells compared to cancerous cells, positioning it as a potential candidate for further anticancer drug development .

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